[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone
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Overview
Description
[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an aminomethyl group attached to a phenyl ring, a hydroxy group on a naphthalenyl ring, and a piperidinyl ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the aminomethylphenyl intermediate: This step involves the reaction of a phenyl compound with formaldehyde and ammonia to introduce the aminomethyl group.
Synthesis of the hydroxy-naphthalenyl intermediate: This involves the hydroxylation of a naphthalene derivative under controlled conditions.
Coupling reaction: The final step involves coupling the aminomethylphenyl intermediate with the hydroxy-naphthalenyl intermediate in the presence of a piperidinyl ring under specific reaction conditions such as temperature, pH, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group may facilitate binding to specific sites, while the hydroxy and piperidinyl groups contribute to the overall stability and activity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial properties.
Uniqueness
What sets [4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone apart is its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for modifications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c24-14-16-5-7-18(8-6-16)23(27)25-12-11-21(22(26)15-25)20-10-9-17-3-1-2-4-19(17)13-20/h1-10,13,21-22,26H,11-12,14-15,24H2/t21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQJSVJIJNYAJC-FCHUYYIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4=CC=C(C=C4)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)C4=CC=C(C=C4)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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